molecular formula C20H23N5O2S2 B2746424 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1040653-08-4

2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2746424
CAS No.: 1040653-08-4
M. Wt: 429.56
InChI Key: HHGQIQJCNRYOMM-UHFFFAOYSA-N
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Description

The compound 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a triazolo-pyridazine derivative featuring a cyclohexylsulfanyl group at position 6, a 3-oxo moiety, and an acetamide linker substituted with a 3-(methylsulfanyl)phenyl group. This structure combines heterocyclic and sulfanyl components, which are often associated with pharmacological activity, including anti-inflammatory or enzyme-modulating properties.

Properties

IUPAC Name

2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S2/c1-28-16-9-5-6-14(12-16)21-18(26)13-24-20(27)25-17(22-24)10-11-19(23-25)29-15-7-3-2-4-8-15/h5-6,9-12,15H,2-4,7-8,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGQIQJCNRYOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial and Antiviral Properties

Research indicates that compounds with similar structures often exhibit antimicrobial and antiviral activities. The mechanism of action typically involves interaction with specific enzymes or receptors within microbial cells or viruses, leading to inhibition of their growth or replication.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties due to its ability to modulate signaling pathways critical for cancer cell proliferation. Its interaction with specific molecular targets in cancer cells warrants further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Variations in substituents can significantly alter its pharmacological profile. For instance, the presence of different alkyl or aryl groups may enhance or diminish its efficacy against specific targets.

Chemistry

In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its unique functional groups allow for various chemical transformations that can lead to new derivatives with enhanced properties.

Medicinal Chemistry

Due to its promising biological activities, it is being investigated as a potential lead compound in drug discovery programs aimed at developing new antimicrobial and anticancer agents.

Material Science

The unique properties of this compound may also find applications in material science, particularly in the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolo-pyridazine core can bind to these targets, leading to inhibition or activation of biological pathways. This interaction is crucial for its biological activities, including antimicrobial and anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Triazolo-Pyridazine Derivatives

2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (CAS 877634-23-6)
  • Structural Similarities : Shares the triazolo[4,3-b]pyridazine core and a sulfanyl-acetamide group.
  • Key Differences : The target compound substitutes the 4-methylphenyl group with a cyclohexylsulfanyl moiety and attaches the acetamide to a 3-(methylsulfanyl)phenyl instead of a simple phenyl group.
  • Physicochemical Properties: Property Target Compound CAS 877634-23-6 Molecular Weight Not Provided 299.35 g/mol Solubility (pH 7.4) Not Provided 11.2 µg/mL
N-Phenyl-2-(benzothieno-triazolo-pyrimidinylsulfanyl)acetamide (10a–c)
  • Structural Contrasts: Features a benzothieno-triazolo-pyrimidine core instead of triazolo-pyridazine.
  • Synthesis : Prepared via reaction with chloroacetanilides in acetone/K₂CO₃ (68–74% yields), contrasting with the target compound’s undisclosed synthesis route .

Acetamide-Functionalized Heterocycles

2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives
  • Pharmacological Activity: Demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg).
  • Structural Divergence : The furan-triazole core differs from the triazolo-pyridazine system, but the acetamide group may contribute to similar biological interactions.
Oxozolpidem (Imidazo[1,2-a]pyridine Acetamide)
  • Core Heterocycle : Imidazo[1,2-a]pyridine vs. triazolo-pyridazine.
  • Functional Groups : Both contain acetamide moieties but differ in aromatic substitution patterns. Oxozolpidem’s molecular weight (data unavailable) and structure suggest distinct pharmacokinetic profiles .

Environmental and Pharmacological Considerations

  • Environmental Persistence : Pharmaceuticals with high consumption rates often persist in wastewater (). The cyclohexylsulfanyl group in the target compound may resist degradation, raising concerns about environmental accumulation .
  • Toxicity Profiles : Structural analogs like fluoxetine show enantiomer-specific toxicity (e.g., S-form is 9.4× more toxic in Pimephales promelas). Similar stereochemical evaluations are warranted for the target compound .

Biological Activity

The compound 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a novel organic molecule with potential pharmacological applications. Its structural complexity suggests a range of biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available research findings, including in vitro studies and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Molecular Formula: C21H25N5O2S
  • Molecular Weight: 411.52 g/mol
  • IUPAC Name: this compound

The compound features a triazolo-pyridazine core with cyclohexyl and methylsulfanyl substituents that may influence its interaction with biological targets.

Cytotoxicity and Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its inhibitory activity against c-Met kinase and its cytotoxicity against several cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells.

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These results suggest that the compound exhibits potent anticancer activity comparable to established c-Met inhibitors such as Foretinib (IC50 = 0.019 μM) .

The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. The acridine orange staining tests have shown that these compounds can induce late apoptosis and cell cycle arrest in the G0/G1 phase . This mechanism is crucial for the development of effective cancer therapies.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of these compounds. The presence of specific functional groups significantly affects their potency:

  • Cyclohexylthio Group: Enhances lipophilicity and may improve cellular uptake.
  • Methylsulfanyl Substituent: Potentially increases binding affinity to biological targets.

Studies have shown that modifications to these groups can lead to variations in cytotoxicity and selectivity towards different cancer cell lines .

Case Studies

Several case studies highlight the biological activity of similar triazolo-pyridazine derivatives:

  • Compound 12e: Demonstrated significant cytotoxicity across multiple cancer cell lines with low IC50 values.
  • Compound 13a: Showed moderate activity but was less effective than compound 12e against the same cell lines.

These findings emphasize the importance of structural modifications in enhancing therapeutic efficacy .

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity and yield?

The synthesis typically involves multi-step reactions starting with the construction of the triazolo[4,3-b]pyridazine core, followed by sulfanyl group introduction and acetamide coupling. Critical factors include:

  • Reaction Conditions : Use of anhydrous solvents (e.g., dimethylformamide or ethanol) to prevent hydrolysis of intermediates .
  • Catalysts : Bases like triethylamine or potassium carbonate to facilitate nucleophilic substitution at the pyridazine ring .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization (using ethanol or acetone) to isolate the final product .
  • Yield Optimization : Temperature control (60–80°C for cyclization steps) and inert atmosphere (N₂/Ar) to avoid oxidation of sulfanyl groups .

Basic: How can researchers characterize the molecular structure of this compound?

Structural confirmation requires a combination of spectroscopic and analytical methods:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., cyclohexylsulfanyl vs. methylsulfanyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., distinguishing between C₂₀H₂₄N₆O₂S₂ and analogs) .
  • X-ray Crystallography : For unambiguous determination of stereochemistry, though single-crystal growth may require slow evaporation of DMSO/water mixtures .

Basic: What in vitro assays are appropriate for initial biological activity screening?

  • Kinase Inhibition Assays : Use recombinant enzymes (e.g., CDKs or MAPKs) with ATP-competitive binding protocols, measuring IC₅₀ via fluorescence polarization .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM, with cisplatin as a positive control .
  • Solubility Testing : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid to guide formulation studies .

Advanced: How can contradictions in reported biological activities of analogs be resolved?

Discrepancies often arise from variations in assay conditions or structural modifications:

  • Assay Standardization : Use uniform protocols (e.g., fixed ATP concentrations in kinase assays) and validate results with orthogonal methods (e.g., SPR vs. fluorescence) .
  • Structural Comparisons : Create a data table comparing analogs (Table 1) to identify substituent effects:
Analog SubstituentBiological Activity (IC₅₀, µM)Solubility (mg/mL)Reference
Cyclohexylsulfanyl (target)0.45 (CDK2)0.12 (PBS)
Phenylsulfanyl1.20 (CDK2)0.08 (PBS)
Methylsulfonyl>10 (CDK2)0.25 (PBS)
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes and explain potency differences .

Advanced: What strategies optimize the solubility and stability of this compound?

  • Prodrug Design : Introduce phosphate or ester groups at the acetamide moiety to enhance aqueous solubility .
  • Co-solvent Systems : Use PEG-400 or cyclodextrin complexes in preclinical formulations .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways (e.g., sulfoxide formation) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

  • Substituent Variation : Synthesize derivatives with modified sulfanyl groups (e.g., aryl vs. alkyl) and evaluate changes in kinase inhibition .
  • Bioisosteric Replacement : Replace the triazolo ring with pyrazolo or thieno moieties to assess scaffold flexibility .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity, guided by crystallographic data .

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